molecular formula C11H12Cl2N2 B3418407 3-(3-Pyridyl)aniline dihydrochloride CAS No. 1235380-44-5

3-(3-Pyridyl)aniline dihydrochloride

Cat. No. B3418407
CAS RN: 1235380-44-5
M. Wt: 243.13 g/mol
InChI Key: XTQSQUBTKOMVOP-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)aniline dihydrochloride is a synthetic compound with the molecular formula C11H12Cl2N2 . It has a molecular weight of 243.14 . The compound appears as a white to light yellow crystal .


Molecular Structure Analysis

The InChI code for 3-(3-Pyridyl)aniline dihydrochloride is 1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

3-(3-Pyridyl)aniline dihydrochloride is a white to light yellow crystal . It has a molecular weight of 243.14 .

Scientific Research Applications

Biological Research

The compound can be used in biological research. Nitrogen-containing heterocycles, such as “3-(3-Pyridyl)aniline dihydrochloride”, have been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .

Antimicrobial Activity

Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial . They can be used in the development of new antimicrobial agents.

Anti-inflammatory Activity

“3-(3-Pyridyl)aniline dihydrochloride” and its derivatives can show anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs.

Antiviral Activity

These compounds can also exhibit antiviral activity . They can be used in the research and development of new antiviral drugs.

Mechanism of Action

The mechanism of action for 3-(3-Pyridyl)aniline dihydrochloride is not specified in the search results. As mentioned, related compounds like dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels .

properties

IUPAC Name

3-pyridin-3-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2.2ClH/c12-11-5-1-3-9(7-11)10-4-2-6-13-8-10;;/h1-8H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQSQUBTKOMVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611073
Record name 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Pyridyl)aniline dihydrochloride

CAS RN

1049789-92-5
Record name 3-(Pyridin-3-yl)aniline--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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